Cas no 118685-69-1 (7-Bromo-2-ethyloxazolo[4,5-c]pyridine)
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine structure](https://ja.kuujia.com/scimg/cas/118685-69-1x500.png)
7-Bromo-2-ethyloxazolo[4,5-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
- 7-bromo-2-ethyl-[1,3]oxazolo[4,5-c]pyridine
- 7-BROMO-2-ETHYL-OXAZOLO[4,5-C]PYRIDINE
- OXAZOLO[4,5-C]PYRIDINE, 7-BROMO-2-ETHYL-
- 2-Aethyl-7-brom-oxazolo[4,5-c]pyridin
- 2-ethyl-7-bromo-oxazolo[4,5-c]pyridine
- AK-80600
- ANW-68217
- CTK8C2335
- KB-79734
- CS-0005596
- AKOS016007061
- DTXSID50743612
- 7-Bromo-2-ethyl[1,3]oxazolo[4,5-c]pyridine
- AC-27234
- 118685-69-1
- DB-369480
-
- MDL: MFCD19443186
- インチ: InChI=1S/C8H7BrN2O/c1-2-7-11-6-4-10-3-5(9)8(6)12-7/h3-4H,2H2,1H3
- InChIKey: AMHXDXSOKYQXFX-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC2=CN=CC(=C2O1)Br
計算された属性
- せいみつぶんしりょう: 225.97418g/mol
- どういたいしつりょう: 225.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38.9Ų
7-Bromo-2-ethyloxazolo[4,5-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM175030-1g |
7-bromo-2-ethyloxazolo[4,5-c]pyridine |
118685-69-1 | 95% | 1g |
$632 | 2023-11-23 | |
Alichem | A029191664-1g |
7-Bromo-2-ethyloxazolo[4,5-c]pyridine |
118685-69-1 | 95% | 1g |
$592.96 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075636-1g |
Oxazolo[4,5-c]pyridine, 7-bromo-2-ethyl- |
118685-69-1 | 95+% | 1g |
¥5712.00 | 2024-08-09 | |
Ambeed | A520441-1g |
7-Bromo-2-ethyloxazolo[4,5-c]pyridine |
118685-69-1 | 95+% | 1g |
$527.0 | 2024-04-25 |
7-Bromo-2-ethyloxazolo[4,5-c]pyridine 関連文献
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
7-Bromo-2-ethyloxazolo[4,5-c]pyridineに関する追加情報
Introduction to 7-Bromo-2-ethyloxazolo[4,5-c]pyridine (CAS No. 118685-69-1)
7-Bromo-2-ethyloxazolo[4,5-c]pyridine, with the CAS number 118685-69-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated oxazolopyridine core. The presence of the bromine atom and the ethyl substituent on the oxazole ring imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine can be represented as C10H9BrN2O. This compound is known for its stability under a wide range of reaction conditions, making it an ideal candidate for multi-step synthetic processes. Its reactivity can be tuned by modifying the substituents on the oxazolopyridine scaffold, which opens up numerous possibilities for the development of novel therapeutic agents.
In recent years, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of inhibitors targeting specific enzymes and receptors. For instance, researchers have explored its utility in developing inhibitors for kinases, which are crucial enzymes involved in various cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine-based compounds as potent inhibitors of the protein kinase C (PKC) family. The results demonstrated that these compounds exhibited high selectivity and efficacy in inhibiting PKC isoforms, which are known to play critical roles in cell proliferation and survival. This finding underscores the potential of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine as a lead compound for further optimization and drug development.
Beyond kinase inhibition, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine has also shown promise in other therapeutic areas. For example, it has been investigated as a scaffold for designing compounds with anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of a series of derivatives derived from 7-Bromo-2-ethyloxazolo[4,5-c]pyridine. These derivatives exhibited significant anti-inflammatory activity in both in vitro and in vivo models, suggesting their potential as novel anti-inflammatory agents.
The versatility of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine extends to its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate a wide range of physiological processes and are important targets for drug discovery. Researchers have utilized 7-Bromo-2-ethyloxazolo[4,5-c]pyridine-based compounds to develop selective ligands for specific GPCRs, which could lead to new treatments for conditions such as pain, neurodegenerative diseases, and metabolic disorders.
In addition to its therapeutic applications, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine has also been explored for its utility in chemical biology research. Its ability to form stable complexes with metal ions has led to its use as a probe for studying metalloenzymes and metalloproteins. This application is particularly relevant given the growing interest in understanding the role of metal ions in biological systems and their potential as therapeutic targets.
The synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine typically involves multi-step procedures that include bromination reactions and cyclization steps to form the oxazolopyridine core. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a one-pot synthesis method using microwave-assisted reactions has been reported to significantly reduce reaction times and improve yields.
In conclusion, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine (CAS No. 118685-69-1) is a highly promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new opportunities for its use in drug discovery and chemical biology studies.
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